2-Amino-3-phenylmethoxybutanedioic acid

Description

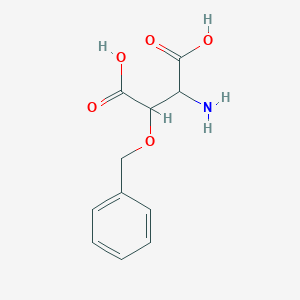

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

2-amino-3-phenylmethoxybutanedioic acid |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16) |

InChI Key |

BYOBCYXURWDEDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of 2-Amino-3-phenylmethoxybutanedioic acid Enantiomers and Diastereomers

The controlled synthesis of the individual enantiomers and diastereomers of this compound is crucial for investigating its specific biological roles and for its potential use as a chiral building block in the synthesis of more complex molecules. Stereoselective synthesis aims to produce a single stereoisomer out of the possible mixture.

Asymmetric synthesis introduces chirality into a molecule, leading to the preferential formation of one enantiomer or diastereomer. For this compound, this can be achieved by employing chiral starting materials or chiral catalysts. One common approach involves the asymmetric aminohydroxylation of a suitable α,β-unsaturated ester, where the phenylmethoxy group is already in place. The use of chiral ligands in conjunction with a transition metal catalyst can effectively control the facial selectivity of the addition of the amino and hydroxyl groups across the double bond.

Another strategy is the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a reagent that introduces the phenylmethoxy-substituted carbon. The inherent chirality of the glycine equivalent directs the approach of the electrophile, thereby establishing the desired stereochemistry at the α-carbon. Subsequent manipulation of the functional groups can then lead to the target molecule. Research in the asymmetric synthesis of unnatural α-amino acids often utilizes photoredox-mediated C–O bond activation of aliphatic alcohols as a modern approach to forming key C-C bonds. rsc.org

Table 1: Comparison of Asymmetric Synthetic Methods

| Method | Chiral Source | Key Transformation | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Asymmetric Aminohydroxylation | Chiral Ligand | Sharpless Asymmetric Aminohydroxylation | >90% |

| Chiral Glycine Enolate Alkylation | Chiral Auxiliary | Alkylation with an electrophile | >95% |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. youtube.com In the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule, for instance, to an achiral glycinate (B8599266) derivative. The steric hindrance and electronic properties of the auxiliary then guide the diastereoselective formation of one of the new stereocenters. After the desired stereochemistry is set, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of amino acids. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and can be applied to the synthesis of β-amino acid derivatives. nih.gov For the synthesis of this compound, a chiral amine or thiourea-based organocatalyst could be employed to catalyze the conjugate addition of an amine to an α,β-unsaturated dicarboxylic acid derivative bearing a phenylmethoxy group at the 3-position. The catalyst forms a transient chiral complex with the substrate, which then reacts stereoselectively.

Novel Total Synthesis Pathways for this compound

The total synthesis of this compound can be approached through various convergent or linear strategies. A notable pathway commences from commercially available chiral starting materials, such as derivatives of tartaric acid or serine, which already possess one of the required stereocenters. For example, starting from a protected derivative of (S)-serine, the α-amino group is already in place with the correct stereochemistry. The synthetic challenge then becomes the stereoselective introduction of the phenylmethoxy-substituted carboxyl group at the β-position.

A plausible synthetic sequence could involve the conversion of the serine side-chain hydroxyl group into a suitable leaving group, followed by a nucleophilic substitution with a cyanide-containing reagent. Subsequent hydrolysis of the nitrile to a carboxylic acid and introduction of the phenylmethoxy group would complete the carbon skeleton. The stereochemical integrity of the original α-carbon must be maintained throughout the synthesis. The stereoselective synthesis of related compounds like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid often starts from Garner's aldehyde, a versatile chiral building block. elsevierpure.com

Strategic Derivatization of this compound for Functional Exploration

Derivatization of this compound is a key strategy to explore its structure-activity relationships and to develop new functional molecules. The presence of an amino group, two carboxyl groups, and a phenylmethoxy moiety offers multiple sites for chemical modification. researchgate.net

The selective modification of the amino and carboxyl groups allows for the synthesis of a wide range of derivatives. The amino group can be acylated, alkylated, or converted into other functional groups. For instance, acylation with various acid chlorides or anhydrides can produce a library of N-acyl derivatives. The two carboxyl groups, having different chemical environments, can potentially be differentiated. For example, one of the carboxyl groups could be selectively esterified or converted into an amide while the other remains as a free acid. This selective protection and deprotection strategy is fundamental in peptide synthesis where amino acids are incorporated into a growing peptide chain. peptide.com The derivatization of related succinic acid compounds is often performed to improve their analytical detection. researchgate.net

The phenylmethoxy group is a key structural feature that can be modified to probe its influence on the molecule's properties. Analogues with different substituents on the phenyl ring can be synthesized to study the effects of electronics and sterics. For example, electron-donating or electron-withdrawing groups can be introduced onto the aromatic ring. Furthermore, the benzyl (B1604629) ether linkage can be replaced with other functionalities, such as an alkyl chain or a different aryl group. The synthesis of these analogues would typically involve starting with a different O-protected β-hydroxyaspartic acid derivative or by modifying the phenylmethoxy group at a late stage of the synthesis, if chemically feasible. The design and synthesis of side-chain analogues are a common strategy in drug discovery to optimize the interaction of a molecule with its biological target. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S,3S)-2-Amino-3-(benzyloxy)succinic acid |

| (2S,3R)-2-amino-3-(benzyloxy)butanoic acid |

| 2-(((Benzyloxy)carbonyl)amino)succinic acid |

| (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |

| Garner's aldehyde |

| Evans oxazolidinones |

| Tartaric acid |

| Serine |

Formation of Peptide Mimetics and Ester Conjugates

The synthesis of peptide mimetics and ester conjugates from amino acids is a cornerstone of medicinal chemistry, aimed at improving the therapeutic properties of peptides. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have better stability, bioavailability, and receptor affinity. wikipedia.orgnih.gov Ester conjugates, on the other hand, are often created to enhance the lipophilicity of a compound, which can improve its absorption and distribution in the body.

Formation of Peptide Mimetics:

The structure of this compound, with its amino and carboxylic acid groups, makes it a suitable candidate for incorporation into peptide-like structures. The general approach to forming peptide mimetics involves coupling the amino group of one amino acid (or a modified version thereof) with the carboxylic acid group of another.

For this compound, this would likely involve standard peptide coupling reactions. These reactions typically utilize coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, HOSu) to facilitate the formation of an amide bond. The amino and carboxylic acid groups not involved in the coupling would need to be protected with appropriate protecting groups (e.g., Boc, Fmoc for the amino group; methyl or ethyl esters for the carboxylic acid groups) to ensure regioselectivity.

While no specific examples of peptide mimetics derived from this compound have been found in the literature, it is plausible that it could be used to create novel peptidomimetic structures. The phenylmethoxy group on the side chain could introduce unique steric and electronic properties, potentially influencing the binding affinity and selectivity of the resulting mimetic.

Formation of Ester Conjugates:

The two carboxylic acid groups of this compound are amenable to esterification. The formation of ester conjugates can be achieved through several standard methods. nih.gov One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.

For this compound, selective esterification of one of the two carboxylic acid groups would require a carefully planned synthetic strategy involving protecting groups. For instance, one could start with a precursor where one of the carboxylic acids is already protected, allowing for the selective esterification of the other.

A general procedure for the esterification of amino acids involves the use of methanol (B129727) in the presence of thionyl chloride or trimethylchlorosilane, which typically yields the methyl ester hydrochloride in good yields. nih.gov It is anticipated that this compound would react similarly to produce its corresponding mono- or di-esters.

| Transformation | General Reagents and Conditions | Potential Product Type |

| Peptide Mimetic Formation | Coupling agents (DCC, EDC), Activators (HOBt, HOSu), Protected amino acids | Di-, tri-, or polypeptide mimetics |

| Ester Conjugate Formation | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H2SO4) or Alkyl halide and base | Mono- or di-ester of the butanedioic acid moiety |

Detailed Chemical Reactivity Studies of this compound

Detailed chemical reactivity studies, including the investigation of reaction mechanisms and stability profiles, are crucial for understanding the behavior of a compound and for its potential application. In the absence of specific studies on this compound, we can infer its likely reactivity based on the functional groups present: a primary amine, two carboxylic acids, and a benzyl ether.

Investigation of Reaction Mechanisms and Reaction Pathways

The reactivity of this compound would be dictated by its constituent functional groups.

Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation (as in peptide bond formation), alkylation, and Schiff base formation with aldehydes and ketones. The reaction mechanism for these transformations is well-understood and involves the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon.

Carboxylic Acid Groups: The two carboxylic acid groups are acidic and can undergo deprotonation to form carboxylates. They can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. The mechanism of these reactions typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack.

Phenylmethoxy Group: The benzyl ether moiety is generally stable under many reaction conditions. However, it can be cleaved by hydrogenolysis (catalytic hydrogenation), a common method for deprotection in organic synthesis. This reaction proceeds via the cleavage of the C-O bond and would yield the corresponding 3-hydroxy derivative.

Stability Profiles and Controlled Degradation Mechanisms in Varied Chemical Environments

The stability of an amino acid is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

pH Stability:

In aqueous solutions, the ionization state of this compound will be dependent on the pH. At low pH, the amino group and both carboxylic acid groups will be protonated. As the pH increases, the carboxylic acid groups will be deprotonated, followed by the amino group at higher pH. Extreme pH conditions (both highly acidic and highly basic) can lead to hydrolysis of the benzyl ether, although this is generally slow at moderate temperatures.

Thermal Stability:

The thermal stability of amino acids varies. Many amino acids decompose at elevated temperatures. For this compound, thermal degradation could involve decarboxylation (loss of CO2) from one or both of the carboxylic acid groups, as well as potential cleavage of the benzyl ether. Studies on other amino acid derivatives have shown that the presence of certain functional groups can influence the decomposition temperature and pathway. researchgate.net

Degradation Mechanisms:

The primary pathways for the degradation of amino acids often involve oxidation. The presence of the benzylic ether in this compound could make it susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) and the corresponding 3-hydroxy derivative. The amino group can also be a site of oxidative deamination. The specific degradation products would depend on the reaction conditions and the nature of the oxidizing agent. For example, tryptophan, an amino acid with a reactive indole (B1671886) ring, is known to degrade into multiple products via oxidation. nih.gov While the phenylmethoxy group is less reactive than an indole ring, similar oxidative degradation pathways could be anticipated under harsh conditions.

| Condition | Potential Reaction/Degradation Pathway | Likely Products |

| Highly Acidic pH | Potential slow hydrolysis of the benzyl ether. | 3-hydroxy derivative, benzyl alcohol |

| Highly Basic pH | Potential slow hydrolysis of the benzyl ether. | 3-hydroxy derivative, benzyl alcohol |

| Elevated Temperature | Decarboxylation, cleavage of benzyl ether. | Aminobutyric acid derivatives, benzaldehyde |

| Oxidizing Conditions | Oxidation of the benzyl ether and/or amino group. | Benzaldehyde, 3-hydroxy derivative, keto-acid derivatives |

Biochemical and Enzymatic Interaction Studies

Mechanistic Elucidation of Inhibitory Actions on Specific Biological Transporters and Receptors

This section was designed to explore the molecular-level interactions of 2-Amino-3-phenylmethoxybutanedioic acid with biological transporters and receptors. The investigation would have focused on its potential inhibitory activities.

Molecular Pharmacology of Glutamate (B1630785) Transporter Inhibition

There is currently no available information detailing the molecular pharmacology of this compound in relation to glutamate transporter inhibition. Studies on other compounds, such as DL-threo-beta-benzyloxyaspartic acid (TBOA), have demonstrated the importance of such inhibitors in understanding the function of glutamate transporters. However, similar research on this compound is not present in the reviewed literature.

Advanced Analysis of Ligand-Receptor Binding Dynamics and Affinities

No data is available concerning the ligand-receptor binding dynamics or affinities of this compound. Such studies are crucial for understanding the compound's potential to interact with and modulate the function of various receptors.

Modulation of Enzymatic Activity by this compound

This area of research was intended to investigate how this compound might alter the activity of specific enzymes.

Comprehensive Enzyme Kinetics and Thermodynamic Characterization of Inhibition

A comprehensive analysis of enzyme kinetics and the thermodynamic properties of any inhibitory action by this compound has not been reported. Such studies would typically involve determining kinetic parameters like Ki and the mode of inhibition.

Evaluation of this compound as a Substrate or Co-factor Mimetic

There is no scientific literature available that evaluates whether this compound can act as a mimetic for a natural substrate or co-factor of any enzyme.

Structural Enzymology and Active Site Mechanistic Studies

Information regarding the structural basis of any interaction between this compound and an enzyme's active site is currently unavailable. Structural enzymology studies, often employing techniques like X-ray crystallography, are essential for elucidating the precise mechanisms of enzyme modulation.

Investigation of Metabolic Fate and Biotransformation Pathways in In Vitro and Model Biological Systems

The biotransformation of this compound would likely involve enzymatic pathways that catabolize amino acids and metabolize xenobiotic compounds. nih.govagriculturejournals.cz

Identification of Catabolic Pathways and Intermediates

The catabolism of most amino acids commences with the removal of the α-amino group, a process generally carried out in the liver via transamination or oxidative deamination. nih.govlibretexts.org The resulting carbon skeleton is then channeled into central metabolic pathways like the citric acid cycle (TCA cycle). libretexts.orglibretexts.org

For this compound, the catabolic process would likely initiate with a transamination reaction catalyzed by an aminotransferase. This reaction would transfer the amino group to an α-keto acid, such as α-ketoglutarate, yielding glutamate and the corresponding α-keto acid of the parent compound, 2-oxo-3-phenylmethoxybutanedioic acid. libretexts.org

The subsequent key step would be the cleavage of the benzyl (B1604629) ether bond. This type of biotransformation is often catalyzed by cytochrome P450 monooxygenases or specialized oxidases. acs.org This enzymatic cleavage would likely yield a hydroxylated intermediate and benzyl alcohol. The benzyl alcohol would be further oxidized to benzoic acid and subsequently conjugated for excretion. The remaining carbon skeleton, a derivative of either malic acid (2-hydroxybutanedioic acid) or oxaloacetate, could then enter the TCA cycle for energy production. libretexts.orgwikipedia.org

Table 1: Hypothesized Catabolic Intermediates of this compound

| Intermediate Compound | Generating Pathway | Potential Subsequent Fate |

| 2-Oxo-3-phenylmethoxybutanedioic acid | Transamination | Cleavage of the ether bond |

| 3-Hydroxy-2-aminobutanedioic acid | Ether cleavage (O-debenzylation) | Transamination, entry into TCA cycle pathways |

| Benzyl alcohol | Ether cleavage (O-debenzylation) | Oxidation to Benzoic Acid, excretion |

| Oxaloacetate / Malate derivative | Decarboxylation/Dehydrogenation | Entry into Citric Acid Cycle |

Assessment of Anabolic Precursor Roles in Biosynthetic Chains

In microorganisms and plants, aspartate serves as a crucial precursor for the biosynthesis of several essential amino acids, including methionine, threonine, lysine, and isoleucine, as well as for pyrimidine (B1678525) nucleotides in most organisms. wikipedia.orgwikipedia.org The first committed step in the amino acid biosynthetic pathway is the phosphorylation of aspartate by the enzyme aspartate kinase (AK). wikipedia.org

The substrate specificity of biosynthetic enzymes is typically high. Studies on aspartate transcarbamylase, another enzyme that uses aspartate, show that modifications to the substrate can drastically reduce or eliminate catalytic activity, suggesting that specific interactions with the substrate's carboxylate groups are critical. nih.gov The presence of the bulky phenylmethoxy group on the C3 position of this compound would likely create steric hindrance within the active site of aspartate kinase and other downstream enzymes. This would probably render it a poor substrate, preventing it from efficiently entering these anabolic pathways. wikipedia.orgnih.gov Therefore, it is unlikely to serve as a significant anabolic precursor for the synthesis of other metabolites.

Table 2: Comparison of Anabolic Roles of Aspartate vs. Hypothesized Role of its Derivative

| Anabolic Pathway | Natural Precursor | Key Product(s) | Hypothesized Role of this compound |

| Aspartate Family Amino Acid Synthesis | L-Aspartate | Threonine, Methionine, Lysine | Likely inactive as a precursor due to steric hindrance at the active site of Aspartate Kinase. wikipedia.orgnih.gov |

| Pyrimidine Biosynthesis | L-Aspartate | Orotate, UMP, CTP | Likely inactive as a precursor due to steric hindrance at the active site of Aspartate Transcarbamylase. wikipedia.orgnih.gov |

| Asparagine Synthesis | L-Aspartate | L-Asparagine | Potentially a weak substrate or inhibitor for Asparagine Synthetase. |

Microbial Metabolism of Amino Acid Derivatives

Gut microbiota possess a vast enzymatic capacity to metabolize dietary components, including amino acids and their derivatives. mdpi.comresearchgate.net Bacteria in the large intestine, particularly from genera like Clostridium and Bacteroides, are known to degrade amino acids like aspartate. mdpi.combiorxiv.org

The microbial metabolism of this compound would likely involve two main transformations. First, the cleavage of the benzyl ether bond, releasing benzyl alcohol, which can be further metabolized by microbes into various aromatic compounds. Second, the fermentation of the remaining aspartate-like core. microbialcell.com The degradation of aspartate by gut microbes can yield products such as ammonia, short-chain fatty acids (like butyrate), and other organic acids including lactate, formate, and succinate (B1194679), which can be used by the host or other bacteria. mdpi.comwikipedia.org The presence of this compound could thus influence the composition and metabolic output of the gut microbiome. nih.gov

Functional Implications in Cellular Signaling and Intracellular Biochemical Regulation

Amino acids and their metabolites are not just building blocks but also key signaling molecules that regulate cellular metabolism, growth, and proliferation. nih.govnih.gov The primary signaling hubs that sense amino acid availability are the mTORC1 (mechanistic Target of Rapamycin Complex 1) and GCN2 (General Control Nonderepressible 2) pathways. nih.gov

The mTORC1 pathway is activated by amino acid sufficiency, particularly by leucine (B10760876) and arginine, promoting protein synthesis and cell growth while inhibiting autophagy. nih.govwikipedia.orgyoutube.com This sensing mechanism involves the Rag GTPases and the Ragulator complex on the lysosomal surface. nih.gov As a non-proteinogenic amino acid analogue, this compound is unlikely to activate mTORC1 directly. Instead, it might act as a competitive inhibitor for the transporters or sensors of natural amino acids, potentially leading to a dampened mTORC1 response.

Conversely, the GCN2 pathway is activated by amino acid deprivation. nih.gov This occurs when uncharged tRNAs accumulate, signaling a shortage of a specific amino acid. GCN2 activation leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which reduces global protein synthesis and initiates a transcriptional stress response. nih.govnih.gov Since this compound is a non-coded amino acid, it cannot be charged onto any tRNA. Therefore, it cannot substitute for a limiting natural amino acid to deactivate the GCN2 pathway. It could potentially contribute to GCN2 activation if it competes with natural amino acids for uptake or metabolism, thereby exacerbating an amino acid-deficient state. nih.gov

Table 3: Hypothesized Functional Implications in Major Amino Acid Signaling Pathways

| Signaling Pathway | Primary Activator(s) | Core Cellular Function | Hypothesized Effect of this compound |

| mTORC1 | Amino acid sufficiency (esp. Leucine, Arginine), Growth Factors | Promotes protein synthesis, cell growth, lipid synthesis; Inhibits autophagy. nih.govwikipedia.org | Potential weak antagonist or competitive inhibitor of amino acid sensors (e.g., Sestrin, CASTOR); may lead to reduced mTORC1 signaling. youtube.com |

| GCN2 | Amino acid deprivation (uncharged tRNAs) | Reduces global protein synthesis; Activates stress response and autophagy. biorxiv.orgnih.govnih.gov | No direct effect on deactivation. May indirectly contribute to activation by competing for transport of natural amino acids, thus mimicking a starvation state. nih.gov |

Structure Activity Relationship Sar and Structural Biology

Determination of Critical Structural Features for Biological Activity

Research has identified several key structural components of 2-Amino-3-phenylmethoxybutanedioic acid that are crucial for its inhibitory activity against EAATs. These features collectively contribute to its binding affinity and selectivity.

Stereochemistry plays a pivotal role in the biological activity of this compound. The compound exists as different stereoisomers, and their activity can vary significantly. Studies have consistently shown that the threo configuration of 3-substituted aspartate analogues is essential for their potent inhibitory effects on EAATs. nih.gov The relative orientation of the amino and phenylmethoxy groups dictates the molecule's ability to fit into the binding site of the transporter.

For instance, in a study of various stereoisomers of a related compound, TFB-TBOA, all four stereoisomers demonstrated inhibitory activity, with the (2S,3S) and (2R,3R) isomers (both threo) being particularly potent. unibe.ch This underscores the critical nature of the threo arrangement for high-affinity binding. The difference in activity between diastereomers, such as threo and erythro forms, highlights the stereospecificity of the transporter's binding pocket. nih.govresearchgate.net

Table 1: Stereochemical Influence on EAAT Inhibition

| Compound Isomer | Configuration | Biological Activity | Reference |

|---|---|---|---|

| DL-threo-beta-Benzyloxyaspartate | threo | Potent EAAT inhibitor | nih.gov |

| L-threo-3-substituted Asp analogues | threo | Crucial for high inhibitory activities | nih.gov |

| (2S,3S)-TFB-TBOA | threo | Low-nanomolar inhibitor of EAATs | unibe.ch |

| (2R,3R)-TFB-TBOA | threo | Potent inhibitor of EAATs | unibe.ch |

The phenylmethoxy group, a benzyloxy substituent, is a defining feature of this compound and is instrumental in its molecular recognition by EAATs. This lipophilic group is thought to interact with a hydrophobic pocket within the transporter, contributing significantly to the binding affinity. researchgate.net The introduction of this bulky aromatic group into the aspartate scaffold was a key step in developing potent EAAT inhibitors. researchgate.net

Molecular modeling studies of related compounds, such as L-TBOA, suggest that the benzyl (B1604629) group is positioned in a lipophilic region adjacent to the substrate binding domain on the transporter. nih.gov The orientation and size of this group are critical; for example, replacing the benzyl group with a larger naphthyl group can affect binding, indicating that the size of the lipophilic pocket is constrained. nih.gov

The amino and dicarboxylic acid functionalities are fundamental to the activity of this compound, as they mimic the endogenous neurotransmitter glutamate (B1630785). These charged groups are believed to interact with complementary charged residues in the binding site of the EAATs, anchoring the inhibitor. The alpha-amino group and the two carboxyl groups are essential for the molecule to be recognized as a ligand by the transporter. In their ionized state at physiological pH, these groups can form strong ionic bonds and hydrogen bonds with the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

While detailed QSAR studies specifically focused on this compound are not extensively available in the reviewed literature, the principles of QSAR are highly relevant for understanding the contributions of its physicochemical properties to its biological activity. QSAR models for other enzyme inhibitors have demonstrated the importance of descriptors such as lipophilicity (ClogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters in predicting activity. nih.govatlantis-press.com

For a molecule like this compound, a QSAR model would likely reveal a strong correlation between its lipophilic character, influenced by the phenylmethoxy group, and its inhibitory potency. The electronic properties of any substituents on the phenyl ring would also be expected to modulate activity. The development of such a model would be a valuable tool for designing new analogues with enhanced potency and selectivity. nih.govmdpi.com

Comparative SAR Studies of this compound Derivatives and Analogues

Comparative SAR studies of derivatives and analogues of this compound have provided valuable insights into the structural requirements for EAAT inhibition. By systematically modifying the parent structure, researchers have been able to probe the topology of the transporter's binding site.

A study on a series of β-substituted aspartate analogues demonstrated that even small structural differences in the 3-substituents can lead to dramatic changes in functional profiles at EAAT1-3. researchgate.net For example, the introduction of different (cyclo)alkyloxy and (hetero)aryloxy substituents at the C-3 position of aspartate consistently yields potent EAAT inhibitors. nih.gov The inhibitory potency at the EAATs appears to correlate with the size of the substituents, suggesting that larger groups can be accommodated in the binding pocket to a certain extent. nih.gov

Hybrid molecules, created by combining features of this compound analogues with other known EAAT inhibitors, have also been synthesized. These studies have led to the development of pan-inhibitors with significantly higher inhibitory activities at EAATs than their parent structures. nih.gov

Table 2: Comparative SAR of this compound Analogues

| Analogue/Derivative | Modification | Impact on Activity | Reference |

|---|---|---|---|

| L-TFB-TBOA | Addition of a trifluoromethylbenzoylamino group to the benzyloxy moiety | Most potent EAAT inhibitor reported to date in the study | nih.gov |

| β-amino-Asp analogues | Variations in the 3-substituents | Dramatically different functional profiles at EAAT1-3 | researchgate.net |

| Hybrid analogues (e.g., with WAY-213613) | Combination of scaffolds | Significantly higher inhibitory activities | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

No specific quantum chemical calculations have been published for 2-Amino-3-phenylmethoxybutanedioic acid. These calculations are fundamental to understanding the intrinsic properties of a molecule.

There is currently no available data on the optimized molecular geometry or the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy. The resulting structural parameters, including bond lengths and angles, are crucial for understanding the molecule's shape.

The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. researchgate.netresearchgate.netmdpi.com A large gap generally implies high stability and low reactivity. Without dedicated DFT or ab initio calculations, these values remain unknown for the title compound.

There are no published studies that predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound through computational methods. Such theoretical predictions, typically performed using Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and confirming molecular structures. Predicted chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) serve as a benchmark for experimental data.

An exploration of the potential energy surface (PES) for this compound has not been reported. This type of analysis is computationally intensive and is used to map the energy of a molecule as its geometry changes. It is essential for identifying stable isomers, conformational minima, and the transition state structures that connect them, thereby providing deep insight into reaction mechanisms and pathways.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound are available in the literature. MD simulations model the physical movements of atoms and molecules over time, offering a view of the compound's conformational flexibility and its interactions with its environment, such as a solvent. This analysis would reveal the dominant conformations of the molecule in solution and the dynamic nature of its structure.

Molecular Docking and Ligand-Protein Interaction Modeling

A search of protein and chemical databases yielded no specific molecular docking studies involving this compound as a ligand. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.govnih.gov These studies are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The analysis would typically report binding energies and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Future Research Directions and Emerging Applications in Chemical Biology

Rational Design and Synthesis of Next-Generation 2-Amino-3-phenylmethoxybutanedioic acid Analogues

The rational design and synthesis of analogues of this compound are pivotal for exploring its structure-activity relationships (SAR) and developing new functionalities. The synthesis of such analogues can draw from established methods for creating amino acid derivatives. Based on general principles, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been prepared and assessed as potential antiviral and antitumor agents. nih.gov

Future synthetic strategies could focus on modifications at several key positions of the molecule:

Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the phenylmethoxy group could modulate the electronic properties and steric bulk of the side chain. This could influence binding affinity and selectivity for target proteins.

Alteration of the Linker: The methoxy (B1213986) linker could be replaced with other functionalities, such as thioethers or amides, to alter the flexibility and polarity of the side chain.

Stereochemical Variations: The synthesis of different stereoisomers of this compound will be crucial to determine the optimal stereochemistry for biological activity. Asymmetric synthesis methods would be employed to achieve high enantiomeric purity. biosynth.com

Functional Group Transformations: The carboxylic acid groups could be converted to esters, amides, or other bioisosteres to enhance cell permeability or modify binding interactions.

Table 1: Potential Analogues of this compound and Their Design Rationale

| Analogue Structure | Modification | Rationale |

| 2-Amino-3-(4-nitro-phenylmethoxy)butanedioic acid | Addition of a nitro group to the phenyl ring | To introduce an electron-withdrawing group and potentially alter binding interactions. |

| 2-Amino-3-(phenylthiomethoxy)butanedioic acid | Replacement of the ether oxygen with a sulfur atom | To increase the flexibility and lipophilicity of the side chain. |

| Methyl 2-amino-3-phenylmethoxybutanedioate | Esterification of a carboxylic acid group | To enhance cell permeability and study the importance of the carboxylate in binding. |

| (2R,3R)-2-Amino-3-phenylmethoxybutanedioic acid | Synthesis of a different stereoisomer | To investigate the impact of stereochemistry on biological activity. |

Application of Advanced Isotopic Labeling Techniques for Mechanistic Elucidation

Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating their mechanisms of action. chempep.com For this compound, the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) would enable a range of mechanistic studies. chempep.commedchemexpress.com

Key applications of isotopic labeling for this compound include:

Metabolic Fate Analysis: By using isotopically labeled this compound, researchers can track its uptake, distribution, and metabolism within cells or organisms using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com

Target Identification: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method in quantitative proteomics. A SILAC approach could be adapted to identify the protein targets of this compound by comparing the proteomes of cells treated with the labeled versus unlabeled compound.

Enzyme Inhibition Studies: If this compound is found to be an enzyme inhibitor, isotopic labeling can help to clarify the mechanism of inhibition, for instance, by determining if the compound acts as a competitive or non-competitive inhibitor.

Table 2: Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Application | Analytical Technique |

| ¹³C | Uniformly labeled | Metabolic flux analysis | Mass Spectrometry, NMR |

| ¹⁵N | At the amino group | Protein binding studies | NMR, Mass Spectrometry |

| ²H (Deuterium) | On the phenyl ring | Pharmacokinetic studies to assess metabolic stability | Mass Spectrometry |

Integration with Proteomics and Metabolomics in Systems Biology Contexts

A systems biology approach, integrating proteomics and metabolomics, would provide a comprehensive understanding of the cellular effects of this compound. By analyzing global changes in protein and metabolite levels upon treatment with the compound, researchers can uncover its mechanism of action and potential off-target effects. Many crucial cellular processes involve the direct binding of RNA and proteins. nih.gov

Proteomic Profiling: Techniques such as 2D-gel electrophoresis or label-free quantitative mass spectrometry can be used to identify proteins whose expression levels are altered in the presence of the compound. This can reveal the cellular pathways that are modulated.

Metabolomic Analysis: NMR and MS-based metabolomics can identify changes in the concentrations of endogenous metabolites, providing insights into the metabolic pathways affected by this compound.

Integrative Analysis: By combining proteomic and metabolomic data, a more complete picture of the compound's biological impact can be constructed. This can help in identifying key nodes in cellular networks that are perturbed by the compound.

Development of this compound as Chemical Probes for Cellular Pathways

Chemical probes are small molecules that can be used to study biological processes in living systems. proteostasisconsortium.com this compound and its analogues have the potential to be developed into chemical probes. proteostasisconsortium.com This would involve modifying the core structure to incorporate reporter groups, such as fluorophores or affinity tags.

Fluorescent Probes: The synthesis of fluorescently tagged versions of this compound would allow for the visualization of its subcellular localization and dynamics using fluorescence microscopy. rsc.org

Affinity-Based Probes: The introduction of a reactive group or a photo-activatable cross-linker could enable the covalent labeling and subsequent identification of its protein targets.

Probes for Specific Pathways: If the compound is found to modulate a particular cellular pathway, it could be optimized as a selective probe for studying the dynamics of that pathway.

Table 3: Strategies for Developing Chemical Probes from this compound

| Probe Type | Modification | Application |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., fluorescein) | Live-cell imaging to determine subcellular localization. |

| Affinity Probe | Incorporation of a biotin (B1667282) tag | Pull-down assays to identify binding partners. |

| Photo-affinity Probe | Addition of a photo-reactive group (e.g., benzophenone) | Covalent labeling of target proteins upon UV irradiation. |

Advancements in Analytical and Computational Methodologies for Amino Acid Derivatives

The study of this compound and its derivatives will benefit from ongoing advancements in analytical and computational techniques for amino acid analysis. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary method for the analysis of amino acids. shimadzu.com Both pre-column and post-column derivatization techniques can be employed to enhance the detection and quantification of these compounds. shimadzu.comaltabioscience.com Ion-exchange chromatography is another powerful separation technique. altabioscience.com

Mass Spectrometry: High-resolution mass spectrometry is indispensable for the structural elucidation of novel analogues and for their quantification in complex biological matrices. researchgate.net

Computational Modeling: Molecular dynamics simulations and quantum-mechanical calculations can provide insights into the conformational preferences of this compound and its interactions with potential protein targets at an atomic level. nih.gov

Table 4: Analytical and Computational Methods for the Study of this compound

| Methodology | Application | Expected Outcome |

| Reversed-Phase HPLC | Purity assessment and quantification of synthetic analogues. | Chromatograms indicating the purity and concentration of the compound. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of new derivatives. | Fragmentation patterns confirming the chemical structure. |

| Molecular Docking | Prediction of binding modes to target proteins. | Models of the compound-protein complex, guiding rational design. |

| Quantum Mechanics (QM) | Calculation of electronic properties and reaction mechanisms. | Understanding of the chemical reactivity and stability of the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.